molecular formula C16H13FN4O B6454602 2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549035-97-2

2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454602
CAS No.: 2549035-97-2
M. Wt: 296.30 g/mol
InChI Key: YWFJUFRAGBGEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features an imidazo[1,2-b]pyridazine core, which is known for its versatility in drug design and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a versatile building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets within cells. This compound may inhibit certain enzymes or receptors, leading to the disruption of critical biological pathways. For example, it may target kinases involved in cell signaling, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure and have been studied for their biological activities.

    Imidazo[4,5-b]pyridines: Another class of compounds with comparable properties and applications.

Uniqueness

2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide stands out due to its specific substitution pattern, which may confer unique biological activities and therapeutic potential. Its cyclopropyl and 4-fluorophenyl groups may enhance its binding affinity and selectivity for certain molecular targets, making it a promising candidate for further research and development.

Biological Activity

2-Cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential as a kinase inhibitor. This article compiles diverse research findings, case studies, and data tables to elucidate its biological activity.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

PropertyValue
Common NameThis compound
CAS Number2548986-66-7
Molecular FormulaC17_{17}H15_{15}FN4_{4}O
Molecular Weight310.33 g/mol

The biological activity of this compound primarily involves its interaction with various kinases. It acts as an ATP-competitive inhibitor, binding to the active site of kinases and thereby inhibiting their function. The presence of the imidazo[1,2-b]pyridazine scaffold is crucial for its inhibitory activity against kinases such as c-Met and VEGFR2, which are implicated in tumor growth and angiogenesis .

In Vitro Studies

Research indicates that this compound exhibits potent inhibitory effects on various cancer cell lines. For instance:

  • Inhibition of c-Met and VEGFR2 : The compound demonstrated IC50_{50} values of 1.9 nM and 2.2 nM respectively against these kinases, indicating strong potential for antitumor activity .
  • Cell Proliferation : In studies involving MKN45 cells (gastric cancer), the compound showed significant dose-dependent antitumor efficacy with a treated/control ratio of 4% at a dosage of 5 mg/kg .

In Vivo Studies

In vivo experiments further support the efficacy of this compound:

  • Xenograft Models : The compound was tested in mouse xenograft models, where it exhibited substantial antitumor effects when administered orally .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific substituents on the imidazo[1,2-b]pyridazine core:

  • Fluoro Substituent : The presence of the fluorophenyl group enhances hydrophobic interactions within the kinase binding pocket, contributing to increased potency .
  • Cyclopropyl Group : The cyclopropyl moiety appears to optimize binding affinity without significantly compromising pharmacokinetic properties .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Breast Cancer Models : In combination therapies with doxorubicin or cisplatin, it exhibited synergistic cytotoxicity in vitro against MCF7 cells (breast cancer), suggesting potential for combination treatment strategies .
  • Plasmodium falciparum Inhibition : A related study indicated that derivatives with similar scaffolds could inhibit Plasmodium falciparum calcium-dependent protein kinase with an IC50_{50} value of 56 nM, showcasing broader biological relevance .

Properties

IUPAC Name

2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O/c17-11-3-5-12(6-4-11)18-16(22)13-7-8-15-19-14(10-1-2-10)9-21(15)20-13/h3-10H,1-2H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFJUFRAGBGEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.